1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate
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Overview
Description
1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate is a complex organic compound that features a benzene ring substituted with dimethyl groups and a dichloropyridine amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dichloropyridine-3-carboxylic acid with 1,2-dimethylbenzene-1,2-dicarboxylic anhydride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-3-carboxylic acid: Similar in structure but lacks the dimethyl and amido groups.
2,3-Dichloropyridine-4-boronic acid: Contains a boronic acid group instead of the amido and dicarboxylate groups.
2,6-Dichloropyridine-4-carboxylic acid: Similar but with different functional groups attached to the pyridine ring.
Uniqueness
1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
dimethyl 4-[(5,6-dichloropyridine-3-carbonyl)amino]benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O5/c1-24-15(22)10-4-3-9(6-11(10)16(23)25-2)20-14(21)8-5-12(17)13(18)19-7-8/h3-7H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBDXWVXEQVZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334607 |
Source
|
Record name | Dimethyl 4-{[(5,6-dichloro-3-pyridinyl)carbonyl]amino}phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384639-62-6 |
Source
|
Record name | Dimethyl 4-{[(5,6-dichloro-3-pyridinyl)carbonyl]amino}phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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